molecular formula C10H14O2 B7843300 3-Ethoxyphenethyl alcohol

3-Ethoxyphenethyl alcohol

Cat. No.: B7843300
M. Wt: 166.22 g/mol
InChI Key: ZHIHGYDTDMHZNN-UHFFFAOYSA-N
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Description

3-Ethoxyphenethyl alcohol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with an ethoxy group at the third position. This compound is known for its pleasant floral odor and is used in various applications, including perfumery and flavoring.

Synthetic Routes and Reaction Conditions:

    Reduction of 3-Ethoxyacetophenone: One common method for synthesizing this compound involves the reduction of 3-ethoxyacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

    Grignard Reaction: Another method involves the Grignard reaction, where 3-ethoxybenzyl chloride reacts with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then treated with formaldehyde, followed by hydrolysis to yield this compound.

Industrial Production Methods:

  • Industrial production of this compound often employs catalytic hydrogenation of 3-ethoxyacetophenone. This process uses a metal catalyst such as palladium on carbon under hydrogen gas pressure to achieve the reduction efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 3-ethoxyphenylacetaldehyde or 3-ethoxyphenylacetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Esterification: The hydroxyl group of this compound can react with carboxylic acids or acid anhydrides to form esters. This reaction typically requires an acid catalyst such as sulfuric acid.

    Substitution: The ethoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Esterification: Carboxylic acids or acid anhydrides with sulfuric acid as a catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: 3-Ethoxyphenylacetaldehyde, 3-ethoxyphenylacetic acid.

    Esterification: Various esters depending on the carboxylic acid used.

    Substitution: Nitro-3-ethoxyphenethyl alcohol, halo-3-ethoxyphenethyl alcohol.

Scientific Research Applications

3-Ethoxyphenethyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the formulation of perfumes, flavors, and other fragrance products due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-ethoxyphenethyl alcohol involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and microbial defense mechanisms.

Comparison with Similar Compounds

    3-Methoxyphenethyl alcohol: Similar structure with a methoxy group instead of an ethoxy group.

    Phenethyl alcohol: Lacks the ethoxy substitution on the phenyl ring.

    4-Ethoxyphenethyl alcohol: Ethoxy group is positioned at the fourth position on the phenyl ring.

Comparison:

    3-Ethoxyphenethyl alcohol vs. 3-Methoxyphenethyl alcohol: The ethoxy group provides a slightly different electronic environment compared to the methoxy group, which can influence the compound’s reactivity and odor profile.

    This compound vs. Phenethyl alcohol: The presence of the ethoxy group in this compound enhances its hydrophobicity and may alter its interaction with biological targets compared to phenethyl alcohol.

    This compound vs. 4-Ethoxyphenethyl alcohol: The position of the ethoxy group can affect the compound’s chemical reactivity and physical properties, such as boiling point and solubility.

Properties

IUPAC Name

2-(3-ethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8,11H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIHGYDTDMHZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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